molecular formula C32H32N2O3 B11514404 N'-{hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide

N'-{hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide

Cat. No.: B11514404
M. Wt: 492.6 g/mol
InChI Key: GNYKQLHYVMXDPD-UHFFFAOYSA-N
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Description

N’-{Hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide is an organic compound with the molecular formula C₃₂H₃₂N₂O₃ and an average mass of 492.608 Da . This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate hydrazide and a ketone or aldehyde derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{Hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{Hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-{hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-{Hydroxy[bis(4-methylphenyl)]acetyl}-N-[1-(4-methylphenyl)ethyl]benzohydrazide
  • N’-{Hydroxy[bis(2-methylphenyl)]acetyl}-N-[1-(2-methylphenyl)ethyl]benzohydrazide

Uniqueness

N’-{Hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and the specific arrangement of functional groups contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-[1-(3-methylphenyl)ethyl]benzohydrazide

InChI

InChI=1S/C32H32N2O3/c1-22-11-8-16-27(19-22)25(4)34(30(35)26-14-6-5-7-15-26)33-31(36)32(37,28-17-9-12-23(2)20-28)29-18-10-13-24(3)21-29/h5-21,25,37H,1-4H3,(H,33,36)

InChI Key

GNYKQLHYVMXDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=CC(=C3)C)(C4=CC=CC(=C4)C)O

Origin of Product

United States

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